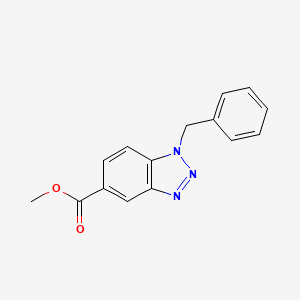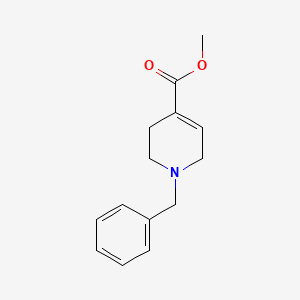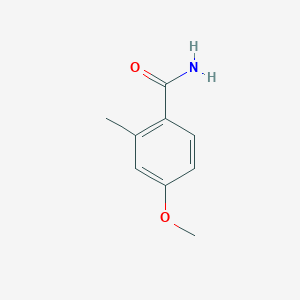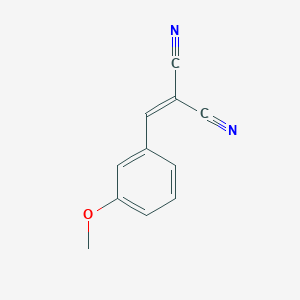
2-(3-Methoxybenzylidene)malononitrile
Descripción general
Descripción
2-(3-Methoxybenzylidene)malononitrile is a derivative of malononitrile, which is a nitrile compound with multiple applications in organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into similar malononitrile derivatives and their potential applications, such as in the detection of cyanide in water and the synthesis of fluorescent compounds.
Synthesis Analysis
The synthesis of malononitrile derivatives can be achieved through various methods. For instance, the paper titled "A Convenient Synthesis of 2-Amino-3-Cyano-4-Aryl-9,10-Dihydrobenzo[f] Chromene Derivatives Catalysed by KF/Al2O3" describes the synthesis of a series of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives. These compounds were synthesized from arylaldehyde, malononitrile, and 7-methoxyl-1,2,3,4-tetrahydronaphthalene-2-one in ethyl alcohol at refluxing temperature, catalyzed by KF-Al2O3, with the structure confirmed by X-ray analysis . This suggests that similar conditions could potentially be used for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of malononitrile derivatives is crucial for their function. X-ray analysis is often used to confirm the structure of synthesized compounds, as mentioned in the synthesis of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives . The presence of substituents on the benzylidene moiety can significantly affect the electronic properties and, consequently, the reactivity of these compounds.
Chemical Reactions Analysis
Malononitrile derivatives can participate in various chemical reactions. For example, the paper "Malononitrile–derivative chromogenic devices for the detection of cyanide in water" discusses the use of malononitrile derivatives as chemosensors and chemodosimeters for the detection of cyanide ions in water. The compound 2-(4-hydroxybenzylidene)malononitrile changes color upon the addition of cyanide ions due to the abstraction of a hydrogen atom, while another derivative changes from yellow to colorless when cyanide ions disrupt the electronic conjugation within the molecule . These reactions highlight the sensitivity of malononitrile derivatives to their chemical environment and their potential use in sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of alkoxy groups, for example, can impart solid-state fluorescence to these compounds, as seen in the synthesis of alkoxybenzylidene derivatives of malononitrile dimer. The emission maximum of these fluorescent compounds ranges from 491 to 560 nm, depending on the number and position of alkoxy groups . This indicates that the physical properties such as fluorescence can be tuned by modifying the chemical structure of malononitrile derivatives.
Aplicaciones Científicas De Investigación
Green Chemistry
2-(3-Methoxybenzylidene)malononitrile is utilized in green chemistry applications. In a study by Haryanto and Cahyana (2015), papain was used as a catalyst for the Knoevenagel reaction with substituted-benzaldehyde and malononitrile, leading to the formation of products including 2-(4-hydroxy-3-methoxybenzylidene)-malononitrile. This process was characterized as environmentally friendly due to its aqueous medium, ambient temperature, and pressure conditions (Haryanto & Cahyana, 2015).
Fluorescence Switching and Topochemical Conversion
The compound has been investigated for its reversible fluorescence switching and topochemical conversion properties. A study by Hariharan, Moon, and Anthony (2015) demonstrated that 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile, an organic aggregation enhanced emission material, could undergo external stimulus mediated reversible phase change and fluorescence switching. This study highlights the material's potential in fluorescence tuning and phase change applications (Hariharan, Moon, & Anthony, 2015).
Detection of Cyanide in Water
A key application of this compound is in the detection of cyanide in water. Schramm, Menger, and Machado (2016) synthesized compounds including 2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile, which were used as optical devices for the detection of CN− in water. This research is significant for its potential use in environmental monitoring and safety (Schramm, Menger, & Machado, 2016).
Anticancer Activity
In the realm of medicinal chemistry, this compound has shown promise in anticancer research. A 2020 study synthesized 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives through the reaction of malononitrile and 2-amino-4-phenylthiazole. The synthesized oxazolone derivatives were evaluated for their efficacy against various human cancer cell lines, indicating potential therapeutic applications (Author not provided, 2020).
Insulin-Producing Beta-Cells Resistance Improvement
A study by Turpaev and Welsh (2016) explored the use of aromatic malononitrile compounds, including 2-(3-hydroxy-4-nitrobenzylidene)malononitrile, to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines. This research is significant for its potential application in diabetes treatment and management (Turpaev & Welsh, 2016).
Direcciones Futuras
Benzylidenemalononitrile, a similar compound, finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . The green synthesis of this compound represents a significant step towards environmentally friendly industrial processes . Future research directions may include further optimization of the synthesis process and exploration of the compound’s potential applications .
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Methoxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
This compound interacts with tyrosinase by forming two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the conversion of tyrosine to melanin, a process that is catalyzed by tyrosinase. By inhibiting tyrosinase, this compound reduces melanin production, which can lead to a decrease in pigmentation .
Análisis Bioquímico
Biochemical Properties
2-(3-Methoxybenzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as tyrosinase, where it acts as an inhibitor. The interaction involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to the inhibition of its catalytic activity . Additionally, this compound can bind to various proteins, altering their conformation and function, which can influence cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cellular functions are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanocytes, this compound inhibits the activity of tyrosinase, leading to a reduction in melanin synthesis . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby modulating cellular responses to external stimuli . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thus affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on tyrosinase involves the formation of hydrogen bonds with amino acid residues in the enzyme’s active site, as well as hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing its substrate, thereby reducing melanin production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on enzyme activities and gene expression, although the extent of these effects may decrease over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as the inhibition of tyrosinase activity and modulation of gene expression without significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and metabolic flux . For example, its inhibition of tyrosinase affects the melanin synthesis pathway, resulting in decreased melanin production. Additionally, this compound can influence other metabolic processes by modulating the activity of enzymes involved in oxidative stress responses and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility, affinity for transporters, and binding to cellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to its site of action. For instance, its localization to the melanosomes in melanocytes is essential for its inhibitory effect on tyrosinase and subsequent reduction in melanin synthesis.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVVVZUWLWGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294107 | |
| Record name | (3-methoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2972-72-7 | |
| Record name | 3-Methoxybenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 94276 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



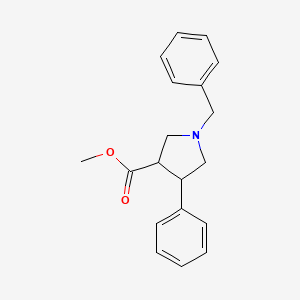
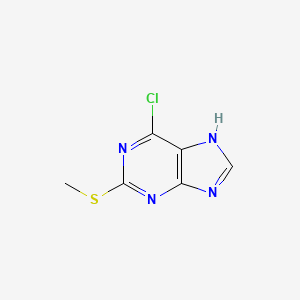
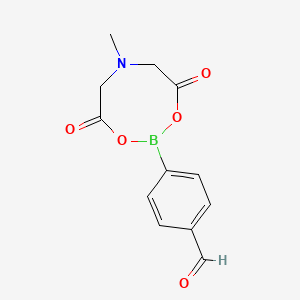


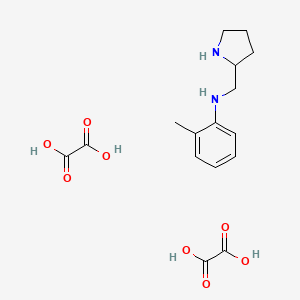


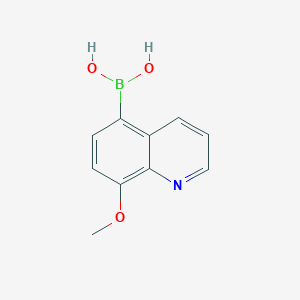
![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)

